1,4-Dioxane-2,6-dimethanol

Description

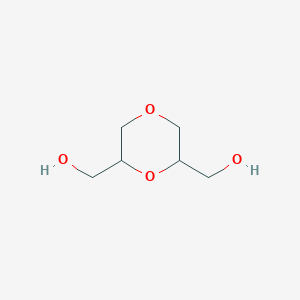

Structure

3D Structure

Properties

IUPAC Name |

[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBFGULPNNFLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337860 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-69-3 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Engineering for 1,4 Dioxane 2,6 Dimethanol

Established Synthetic Pathways

Established routes to 1,4-Dioxane-2,6-dimethanol primarily involve the direct functionalization of the 1,4-dioxane (B91453) ring or the cyclization of acyclic precursors.

The direct hydroxymethylation of 1,4-dioxane represents a primary synthetic strategy. This reaction involves the addition of a hydroxymethyl (–CH₂OH) group to the carbon atoms adjacent to the ether oxygens. thieme-connect.de The process typically utilizes formaldehyde (B43269) as the C1 source, which, due to its reactivity and gaseous nature, is often employed in more manageable forms like paraformaldehyde or formalin solutions. thieme-connect.de

The hydroxymethylation reaction can be facilitated by base catalysis. The mechanism is initiated by the deprotonation of a C-H bond at the 2- or 6-position of the 1,4-dioxane ring. These protons are activated by the adjacent oxygen atoms. A strong base can abstract a proton, generating a carbanion intermediate. The formation of this nucleophilic carbanion is a critical step for the subsequent addition to formaldehyde. The choice of base is crucial; it must be strong enough to deprotonate the ether but not so reactive that it promotes undesired side reactions. For some systems, the release of formaldehyde from a surrogate is itself a base-triggered event, which must be coordinated with the generation of the nucleophile. researchgate.netacs.org

Following its formation, the 1,4-dioxane carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This nucleophilic addition results in the formation of an alkoxide intermediate. The reaction is completed by a proton transfer step, where the newly formed alkoxide is protonated to yield the final hydroxymethyl group. This proton can be supplied by the solvent or another proton source in the reaction mixture. Interestingly, 1,4-dioxane itself has been shown to act as a catalyst in certain contexts by facilitating long-range proton transfer through a "proton craning" mechanism, where it forms a complex and helps shuttle a proton within a molecule. rsc.org This capability suggests its potential role beyond that of a simple solvent or reactant in the protonation step.

Alternative synthetic strategies provide access to a wide range of functionalized 1,4-dioxanes, including those with hydroxymethyl groups. These methods often involve building the dioxane ring from acyclic precursors.

A versatile and widely reported method for synthesizing substituted 1,4-dioxanes involves the ring-opening of epoxides. researchgate.net The key step in this approach is the nucleophilic attack of an ethylene (B1197577) glycol monoalkoxide salt on an epoxide (oxirane) ring. enamine.netthieme-connect.comresearchgate.net This reaction opens the epoxide to form a diol intermediate which, upon a subsequent intramolecular cyclization (often a Williamson ether synthesis type reaction), forms the 1,4-dioxane ring. researchgate.net This strategy allows for the synthesis of various 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives from readily available epoxides. enamine.netthieme-connect.com The utility of this method has been demonstrated in the multigram preparation of novel functionalized 1,4-dioxanes. thieme-connect.comresearchgate.net

Table 1: Illustrative Data for Dioxane Synthesis via Epoxide Ring-Opening

| Starting Epoxide | Key Reagent | Product Type | Reference |

| Various aldehydes/ketones derived epoxides | Ethylene glycol monosodium salt | 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxanes | enamine.netthieme-connect.com |

| Dimethyl- or spirocyclobutyl-substituted oxiranes | Ethylene glycol monolithium salt | 2,2-dimethyl-1,4-dioxane derivatives | researchgate.net |

| Glycidyl ethers of acetylenic alcohols | Ethylene bromohydrin / BF₃ etherate | Acetylenic derivatives of 1,4-dioxane | researchgate.net |

This compound is also known as a cyclic diglycerol (B53887). impurity.com Synthetic routes starting from linear diglycerol derivatives have been developed. One such method involves treating linear diglycerol epoxy alcohols with a catalytic amount of a Lewis acid, such as boron trifluoride–diethyl ether complex (BF₃·OEt₂). thieme-connect.com This catalyst promotes an intramolecular epoxide ring-opening cyclization. Under highly dilute conditions, this reaction proceeds in high yields to give the corresponding 1,4-dioxane-type cyclic diglycerols as single structural isomers. thieme-connect.com The regioselectivity of the cyclization is consistent with Baldwin's rules, favoring the formation of the six-membered dioxane ring. thieme-connect.com

Table 2: Synthesis of Cyclic Diglycerols

| Precursor | Catalyst | Product | Yield | Reference |

| Linear diglycerol epoxy alcohols | BF₃·OEt₂ | 1,4-Dioxane-type cyclic diglycerols | High | thieme-connect.com |

Alternative Routes to Functionalized Dioxane Derivatives

Optimization of Reaction Parameters for Synthetic Efficiency

The synthesis of this compound is typically achieved through the hydroxymethylation of 1,4-dioxane using formaldehyde under basic conditions. The efficiency of this synthesis is highly dependent on the careful control of several reaction parameters, including stoichiometry, temperature, and catalyst concentration.

Influence of Formaldehyde Stoichiometry on Yield and Selectivity

The molar ratio of the reactants, particularly formaldehyde to 1,4-dioxane, is a crucial factor in determining the yield and selectivity of the reaction. Research indicates that a molar ratio of 2:1 of formaldehyde to 1,4-dioxane is optimal. This stoichiometric ratio ensures the complete substitution at the 2 and 6 positions of the 1,4-dioxane ring, leading to the desired product, this compound. Deviation from this ratio can lead to incomplete reactions or the formation of undesired by-products.

Table 1: Effect of Formaldehyde Stoichiometry on this compound Yield

| Molar Ratio (Formaldehyde:1,4-Dioxane) | Yield (%) | Selectivity (%) |

| 1:1 | Incomplete Reaction | Low |

| 2:1 | 90-95 | High |

| 3:1 | Increased By-products | Moderate |

This table illustrates the general trend of how formaldehyde stoichiometry influences the yield and selectivity in the synthesis of this compound, with the 2:1 ratio being the most effective.

Catalyst Selection and Concentration Effects (e.g., Sodium Hydroxide)

The choice of catalyst and its concentration play a pivotal role in the synthesis of this compound. Sodium hydroxide (B78521) (NaOH) is a commonly used catalyst for this reaction. The concentration of the sodium hydroxide catalyst needs to be optimized to maximize the conversion rate without promoting the decomposition of the reactants or the product. Studies have shown that a sodium hydroxide concentration in the range of 10–15 wt% is effective for this purpose. This concentration provides a sufficiently basic environment to facilitate the reaction while minimizing undesirable side reactions.

Table 2: Impact of Sodium Hydroxide Concentration on Reaction Efficiency

| NaOH Concentration (wt%) | Conversion Rate | By-product Formation |

| <10% | Sub-optimal | Low |

| 10-15% | Maximized | Controlled |

| >15% | High | Increased Decomposition |

This interactive table demonstrates the relationship between sodium hydroxide catalyst concentration and its effect on the conversion rate and by-product formation in the synthesis of this compound.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reactor technology and purification methods to ensure high yield, purity, and cost-effectiveness.

Application of Continuous Flow Reactors for Enhanced Yield

For industrial-scale production, continuous flow reactors are often preferred over traditional batch reactors. This preference is due to several advantages offered by continuous flow systems, including enhanced yield and a reduction in by-products. In a continuous flow setup, reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions such as temperature and residence time. This leads to more consistent product quality and higher throughput. The residence time in continuous flow systems can be significantly shorter, in the range of 30-60 minutes, compared to 4-6 hours in batch systems.

Advanced Purification Techniques for High-Purity Product Isolation

Obtaining high-purity this compound is essential for its various applications. Advanced purification techniques are employed to isolate the product from the reaction mixture. Distillation and recrystallization are common methods used for purification. In an industrial setting, in-line purification techniques such as immediate distillation of the product stream can be integrated into the continuous flow process. This allows for the efficient removal of unreacted formaldehyde and the base catalyst. Further purification to achieve very high purity may involve techniques like azeotropic distillation. google.com

Chemical Reactivity and Derivatization Strategies of 1,4 Dioxane 2,6 Dimethanol

Transformations Involving Hydroxyl Functional Groups

The presence of two hydroxymethyl groups enhances the reactivity of 1,4-Dioxane-2,6-dimethanol, enabling its participation in oxidation, reduction, and substitution reactions for further chemical modification. cymitquimica.com

The primary alcohol groups of this compound can be oxidized to yield either the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically facilitate the complete oxidation of the hydroxymethyl groups to carboxylic acids, resulting in the formation of 1,4-dioxane-2,6-dicarboxylic acid. Milder or more controlled oxidation conditions, potentially using reagents like chromium trioxide (CrO₃) or employing specialized organocatalysts, can favor the selective formation of the corresponding dialdehyde. acs.org The selective oxidation of primary alcohols to aldehydes is a common transformation that can be achieved using catalysts like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) under metal-free conditions. acs.org

Table 1: Oxidation Pathways of this compound

| Reagent/Catalyst System | Probable Major Product | Product Type |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 1,4-Dioxane-2,6-dicarboxylic acid | Dicarboxylic Acid |

| Chromium Trioxide (CrO₃) | 1,4-Dioxane-2,6-dicarbaldehyde | Dialdehyde |

This table is based on established oxidation principles for primary diols and data for analogous compounds. acs.org

This type of reaction is well-documented for analogous cyclic ethers derived from biomass, such as tetrahydrofuran-dimethanol (THFDM). researchgate.net Catalytic systems, often bifunctional, are employed to facilitate both the ring-opening and hydrogenation steps. For instance, studies on THFDM show its conversion to 1,2,6-hexanetriol (B48424) (HTO) using catalysts like Pt-WOx/TiO2. researchgate.net This reaction involves the cleavage of a C-O bond in the ring, followed by hydrogenation. A similar pathway is anticipated for this compound, which would also yield polyol products through reductive ring-opening.

The hydroxyl groups are readily converted into other functional groups, such as ethers and esters, through substitution reactions.

Ester Formation: Esterification can be achieved by reacting this compound with carboxylic acids (or their more reactive derivatives like acyl chlorides or anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification). This results in the formation of a diester, which can be useful in polymer synthesis.

Ether Formation: The formation of ethers can be accomplished through reactions such as the Williamson ether synthesis, where the diol is first deprotonated with a strong base to form a dialkoxide, which then reacts with an alkyl halide.

These substitution reactions provide a straightforward route to modify the properties of the parent molecule, for instance, to create monomers for step-growth polymerization. cymitquimica.com

Stereochemical Outcomes in Derivatization Reactions

This compound possesses two chiral centers at the C2 and C6 positions of the dioxane ring. This gives rise to diastereomers, namely the cis and trans isomers. Commercially available or synthetically prepared samples often exist as a mixture of these diastereomers. cymitquimica.com

When undergoing derivatization reactions that exclusively involve the external hydroxyl groups (e.g., esterification, etherification, or oxidation under mild conditions), the stereochemistry of the dioxane ring itself is typically retained. The reaction occurs at the -CH₂OH side chains, which are not the chiral centers. Therefore, if the starting material is the pure trans isomer, the resulting diester or dicarboxylic acid product will also be the trans isomer. bldpharm.com Similarly, a cis starting material will yield a cis product. If a mixture of diastereomers is used, the product will also be a corresponding mixture. Harsh reaction conditions that could promote ring-opening and closing or epimerization would be required to alter the stereochemistry at the C2 and C6 positions.

Catalytic Systems for Selective Chemical Transformations

The use of catalysts is crucial for achieving high selectivity and efficiency in the transformation of this compound's hydroxyl groups.

Homogeneous catalysts, which operate in the same phase as the reactants, offer distinct advantages for precise molecular transformations. scribd.com In the context of modifying the hydroxyl groups of this compound, various homogeneous systems can be employed.

For selective oxidation to aldehydes, organocatalysts such as TEMPO and its derivatives are highly effective. acs.org These catalysts can be made soluble in the reaction medium and facilitate metal-free oxidation processes. To improve catalyst recovery and reuse, these organocatalysts can be attached to soluble polymer supports like polyethylene (B3416737) glycol (PEG). acs.org

For reactions like esterification, common homogeneous catalysts include mineral acids (e.g., sulfuric acid) or organic acids (e.g., p-toluenesulfonic acid). google.com In hydrogenation reactions, soluble transition metal complexes, such as those based on ruthenium or rhodium, can be used. For instance, homogeneous catalysts have been developed for the hydrogenation of aromatic rings and the reduction of various functional groups. scribd.com The choice of ligand in these metal complexes is critical for controlling activity and selectivity. scribd.com

Table 2: Examples of Homogeneous Catalytic Approaches for Diol Modification

| Reaction Type | Catalyst Type | Example Catalyst/System | Purpose |

|---|---|---|---|

| Selective Oxidation | Organocatalyst | TEMPO and its derivatives | Conversion of primary alcohols to aldehydes. acs.org |

| Esterification | Acid Catalyst | p-Toluenesulfonic acid | Formation of esters from alcohols and carboxylic acids. google.com |

This table represents general catalytic strategies applicable to the functional groups present in this compound.

Heterogeneous Catalysis in Dioxane-Based Reactions

The structural features of this compound, namely the two primary hydroxyl groups and the cyclic ether framework, offer multiple avenues for chemical transformations via heterogeneous catalysis. This approach is central to developing sustainable chemical processes, as solid catalysts can be easily separated from the reaction mixture, simplifying purification and enabling catalyst recycling. Research in this area often leverages catalysts and reaction conditions developed for the conversion of biomass-derived polyols and ethers, where similar functional groups are targeted. Reactions involving this compound can occur where the dioxane ring acts as a stable backbone or participates in ring-opening reactions.

Heterogeneous catalysis offers a promising alternative to homogeneous systems for the transformation of diols and ethers. The use of solid catalysts can mitigate challenges associated with product separation and catalyst reusability. In the context of dioxane-based compounds, heterogeneous catalysts are primarily explored for oxidation, dehydration, and hydrogenolysis reactions.

The catalytic activity in these reactions is highly dependent on the choice of metal, the properties of the support material, and the reaction conditions. For instance, in the conversion of glycerol (B35011), which shares the polyol character with this compound, supported copper catalysts have been shown to be effective. Catalysts derived from metal-organic frameworks (MOF-Cu/C) demonstrated complete glycerol conversion, significantly outperforming traditionally supported catalysts like Cu/Al2O3 or Cu/activated carbon. lincoln.ac.uk

Furthermore, the choice of solvent is critical. While many reactions are performed in aqueous phases, 1,4-dioxane (B91453) itself is often used as a solvent for catalytic hydrogenolysis of polyesters and polycarbonates, indicating its stability under certain reductive conditions. nih.gov For example, the hydrogenolysis of polyethylene terephthalate (B1205515) (PET) into its constituent diols has been successfully carried out in 1,4-dioxane using ruthenium-based catalysts. nih.gov

Catalytic Oxidation

The selective oxidation of the primary hydroxyl groups of this compound to aldehydes or dicarboxylic acids is a key transformation. Heterogeneous catalysts, particularly those based on noble metals like platinum (Pt) and palladium (Pd) supported on materials such as carbon or titania, are well-suited for this purpose. The reaction typically proceeds under milder conditions than with stoichiometric oxidants. For related polyol oxidations, factors such as catalyst preparation, support characteristics, and the use of promoters are critical in controlling selectivity towards the desired product, whether it be the dialdehyde or the dicarboxylic acid. Transition-metal catalysts, for instance, based on Ruthenium (Ru) or Palladium (Pd), can facilitate selective oxidation under milder conditions.

Catalytic Hydrogenolysis and Ring-Opening

Hydrogenolysis of the C-O bonds in this compound, either at the exocyclic hydroxymethyl groups or within the dioxane ring, can lead to a variety of valuable products. This reaction is typically performed under a hydrogen atmosphere using bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acidic sites for dehydration/C-O cleavage.

Catalyst systems like platinum combined with tungsten oxides (Pt-WOx) supported on titania (TiO2) are known to be effective for C-O bond hydrogenolysis. researchgate.net These catalysts have been studied for the conversion of tetrahydrofurandimethanol (THFDM), a structurally related cyclic ether diol, into 1,2,6-hexanetriol and 1,6-hexanediol. researchgate.netosti.gov The mechanism is thought to involve Brønsted acid sites created by the interaction of hydrogen with the tungsten oxide support, which facilitate the C-O bond cleavage. osti.gov

Ruthenium-based molecular catalysts, which can be heterogenized, have shown high efficacy in the hydrogenolysis of polyesters in 1,4-dioxane as a solvent. nih.gov These systems demonstrate the potential for cleaving ester bonds to yield diols, a reaction type that highlights the stability of the 1,4-dioxane solvent under these specific catalytic conditions. nih.gov

The following table summarizes results for the hydrogenolysis of various polyesters to diols using a Ruthenium-based catalyst in 1,4-dioxane, illustrating the types of conditions that could be applicable to transformations of dioxane-based substrates.

Table 1: Heterogeneous Catalysis Data for Hydrogenolysis in 1,4-Dioxane Reaction conditions: H2 (100 bar), 1 mol % [Ru(triphos)tmm] (A) and HNTf2, 3 ml of 1,4-dioxane, 140°C, 16-hour reaction time. Data extracted from literature on polyester (B1180765) hydrogenolysis. nih.gov

| Polymer Substrate | Product(s) | Conversion (%) nih.gov | Selectivity (%) nih.gov |

|---|---|---|---|

| Polylactic acid (PLA) | 1,2-Propanediol | >99 | >99 |

| Polycaprolactone (PCL) | 1,6-Hexanediol | >99 | >99 |

Catalytic Dehydration

Intramolecular or intermolecular dehydration of the hydroxyl groups of this compound can lead to the formation of new ether linkages or unsaturated derivatives. Solid acid catalysts, such as zeolites (e.g., HZSM-5), sulfated zirconia, or niobium-based materials, are commonly employed for dehydration reactions. ccspublishing.org.cn The pore structure and acid site density of the catalyst are crucial for determining product selectivity. For instance, in the dehydration of C2 intermediates, HZSM-5 with a hollow structure showed enhanced activity due to improved mass diffusion. ccspublishing.org.cn While direct studies on this compound are not prevalent, research on the dehydration of other polyols like 1,2,6-hexanetriol provides insight into the potential pathways and catalytic systems that could be applied. researchgate.net

Applications in Advanced Materials and Polymer Science

Monomer Design for Polymer Synthesis

1,4-Dioxane-2,6-dimethanol, with its characteristic six-membered heterocyclic ring and two primary hydroxyl groups, serves as a versatile monomer in step-growth polymerization. vulcanchem.com The diol functionality is the key to its reactivity, allowing it to be incorporated into various polymer backbones, where the dioxane ring can impart unique thermal and mechanical characteristics to the final material.

The synthesis of biodegradable polymers is a critical area of materials science, driven by environmental concerns over plastic waste. researchgate.netrsc.org Aliphatic polyesters are a prominent class of biodegradable polymers, and this compound serves as a potential precursor for these materials. nih.gov Its two hydroxymethyl groups enable it to act as a diol monomer in polycondensation reactions with dicarboxylic acids to form polyesters. cmu.edu The inclusion of ether linkages within the polymer backbone, a characteristic of the dioxane structure, can influence the polymer's susceptibility to hydrolysis, a key mechanism in the degradation of many biodegradable polymers. cmu.edu The development of polymers from renewable resources is a significant goal, and biomass represents an abundant, carbon-neutral feedstock for creating such materials. researchgate.net

The primary application of this compound as a monomer is in the synthesis of polyesters and polyethers.

Polyester (B1180765) Synthesis: Through condensation polymerization with carboxylic acids or their derivatives, the hydroxyl groups of this compound form ester linkages. This process is a fundamental method for producing a wide variety of polyesters. cmu.edu The incorporation of the rigid dioxane ring into the polymer backbone can enhance the thermal stability and modify the mechanical properties of the resulting polyester compared to purely linear aliphatic polyesters.

Polyether Synthesis: While direct polyetherification of diols can be challenging, they are fundamental components in creating poly(ester ether)s. cmu.edu These polymers, which contain both ester and ether linkages, are known to be biodegradable. cmu.edu Block copolymers of polyesters and polyethers can also be synthesized, often through ring-opening polymerization techniques initiated by a diol, to create materials with distinct microphase-separated structures. cmu.edu

The table below summarizes the polymerization reactions involving this compound.

Table 1: Polymerization Reactions with this compound

| Polymer Type | Co-monomer | Linkage Formed | Polymerization Type |

|---|---|---|---|

| Polyester | Dicarboxylic Acid / Anhydride | Ester | Condensation |

| Polyurethane | Diisocyanate | Urethane (B1682113) | Polyaddition |

Polyurethanes are segmented copolymers composed of alternating soft and hard segments, which gives them their versatile properties. iaea.org The hard segments are formed by the reaction of a diisocyanate with a low-molecular-weight diol or diamine, known as a chain extender. iaea.org this compound, as a diol, can function as such a chain extender.

The role of the chain extender is crucial in defining the morphology and properties of the polyurethane. iaea.org By reacting with the diisocyanate, it builds up the hard segments, which then physically crosslink through hydrogen bonding between the urethane groups. iaea.org This process leads to microphase separation between the hard and soft segments, which is fundamental to the material's mechanical properties. iaea.org The structure of the chain extender influences the packing of the hard segments, the density of hydrogen bonds, and the degree of phase separation. utwente.nl The use of a cyclic structure like this compound can impart rigidity and potentially enhance the thermal stability of the hard domains.

Ring-Opening Polymerization (ROP) of Dioxane-Dione Analogues

While this compound is used in step-growth polymerization, its structural analogues, the 1,4-dioxane-2,5-diones, are key monomers for ring-opening polymerization (ROP). This class of cyclic diesters is the foundation for some of the most widely used biodegradable polymers. google.com

The most prominent examples of 1,4-dioxane-2,5-dione monomers are glycolide (B1360168) and lactide. Glycolide is the cyclic dimer of glycolic acid, while lactide is the cyclic dimer of lactic acid. wikipedia.org These monomers are the precursors to polyglycolic acid (PGA), polylactic acid (PLA), and their copolymer, poly(lactic-co-glycolic acid) (PLGA), respectively. wikipedia.org20.210.105

ROP is the preferred method for synthesizing these polymers as it allows for high molecular weights and precise control over the polymer structure, which is difficult to achieve through direct polycondensation of the parent hydroxy acids. materials.internationalacs.org The polymerization is typically catalyzed by metal-based compounds, with tin(II) octoate (stannous octoate) being one of the most common and effective catalysts used industrially. 20.210.105materials.international It is highly active, soluble in the molten monomers, and approved by the U.S. FDA for certain applications. materials.international The ROP process involves the nucleophilic attack on one of the ester carbonyls of the cyclic monomer, leading to the opening of the ring and the propagation of the polymer chain. google.com

The properties of the resulting polymer, such as crystallinity and degradation rate, can be controlled by the choice of monomer and the ratio in which they are copolymerized. wikipedia.org For instance, PLGA with a 50:50 ratio of lactide to glycolide exhibits the fastest degradation rate. wikipedia.org

Table 2: Common 1,4-Dioxane-2,5-dione Monomers and ROP Catalysts

| Monomer | Parent Acid | Resulting Polymer | Common Catalyst |

|---|---|---|---|

| Glycolide | Glycolic Acid | PGA | Tin(II) Octoate |

| Lactide | Lactic Acid | PLA | Tin(II) Octoate |

To expand the applications of these biodegradable polyesters, researchers have focused on designing functionalized 1,4-dioxane-2,5-dione monomers. google.com By introducing functional groups onto the monomer ring, it is possible to create polymers with tailored properties, such as modified hydrophilicity, specific degradation profiles, or the ability to attach bioactive molecules. google.comresearchgate.net

This approach involves synthesizing unsymmetrical 1,4-dioxane-2,5-diones that bear pendant functional groups. google.com For example, monomers have been successfully prepared from renewable resources like glutamic acid and L-ascorbic acid. researchgate.netacs.org

A monomer derived from glutamic acid, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), has been synthesized and polymerized using organo-catalysts. acs.orgresearchgate.net The resulting polymer, polyBED, features a pendant carboxylic acid group (after deprotection), which can significantly alter the polymer's properties and provide sites for further chemical modification. acs.org Despite the functional group, the monomer was found to be slightly more reactive than lactide. acs.orgresearchgate.net

Novel 1,4-dioxane-2,5-dione monomers have also been prepared from L-ascorbic and D-isoascorbic acids. researchgate.net These monomers introduce complex, functionalized side chains derived from the sugar acids into the polymer backbone. researchgate.net

The ring-opening polymerization of these dissymmetric monomers can yield polymers with a random distribution of the constituent units. acs.orgresearchgate.net This strategy represents a powerful tool for creating a new generation of functional, biodegradable materials with precisely controlled architectures and properties for advanced applications. google.com

Development of Bio-based Polymers

The transition from fossil fuel-based feedstocks to renewable resources is a critical goal in polymer chemistry. Developing pathways to synthesize monomers like this compound from biomass is essential for creating sustainable, bio-based polymers.

Lignocellulosic biomass, which is the most abundant form of biomass on Earth, is a rich source of carbohydrates that can be converted into value-added platform chemicals and, subsequently, monomers. rsc.org The production of this compound from biomass is envisioned through a series of chemo-catalytic or biocatalytic transformations.

A potential pathway involves the following steps:

Fractionation of Biomass: Lignocellulosic biomass is first broken down into its primary components: cellulose (B213188), hemicellulose, and lignin.

Conversion to Platform Chemicals: The cellulose and hemicellulose fractions, which are polymers of C6 and C5 sugars, are hydrolyzed to yield glucose and xylose. These sugars can then be converted into platform molecules. For instance, D-glucose can be oxidized to produce D-gluconic acid. researchgate.net

Synthesis of Dioxane Intermediates: Research has shown that D-gluconic acid can be used to synthesize heterocyclic 1,4-dioxane-2,5-dione monomers. researchgate.net While this does not directly yield this compound, it establishes a clear precedent for creating dioxane ring structures from biomass-derived feedstocks.

Reduction to Diol: A subsequent reduction step of a suitable dioxane-based intermediate containing ester or carboxylic acid functionalities would yield the target diol, this compound.

This approach aligns with the principles of a biorefinery, where multiple valuable products are generated from a single biomass source. semanticscholar.org

Table 1: Potential Bio-based Platform Chemicals from Lignocellulose for Monomer Synthesis

| Platform Chemical | Derived From | Potential Monomer Product |

| Glucose | Cellulose | Glucaric Acid, D-Gluconic Acid |

| Xylose | Hemicellulose | Furfural, Xylitol |

| Levulinic Acid | C6 Sugars | γ-Valerolactone, 1,4-Pentanediol |

In polyester chemistry, achieving an amorphous morphology is often desirable for applications requiring high transparency, impact strength, and processability. The incorporation of cyclic diols that disrupt the linear, ordered packing of polymer chains is a well-established method to reduce or eliminate crystallinity. researchgate.net

The diol 1,4-cyclohexanedimethanol (B133615) (CHDM) is widely used for this purpose in commercial copolyesters like PETG (polyethylene terephthalate-glycol modified). The bulky, non-planar cyclohexane (B81311) ring of CHDM hinders the close packing of the polymer chains, preventing the formation of crystalline lattices. nih.gov

Similarly, the structure of this compound, with its non-planar dioxane ring, is expected to function as an effective crystallinity disruptor. When copolymerized with linear diols and diacids, it would introduce kinks and steric hindrance into the polymer backbone.

Table 2: Effect of Cyclic Diol Content on the Thermal Properties of Copolyesters (Illustrative Data Based on CHDM-modified PET)

| % Molar Content of Cyclic Diol | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Morphology |

| 0% | ~78°C | ~255°C | Semicrystalline |

| 15% | ~80°C | ~220°C | Semicrystalline |

| 30% | ~81°C | Not observed | Amorphous |

| 50% | ~85°C | Not observed | Amorphous |

This table illustrates the typical effect observed when a cyclic diol like CHDM is incorporated into a polyester like PET. A similar trend would be anticipated for this compound.

The incorporation of 30 mole percent or more of a cyclic comonomer is often sufficient to render the resulting copolyester completely amorphous. researchgate.net This leads to materials with excellent clarity, toughness, and formability, suitable for applications in packaging, medical devices, and consumer goods.

Chemical Recycling and Depolymerization Methodologies for Dioxane-Containing Polymers

For a polymer to be considered sustainable, its end-of-life management is as important as its origin. Chemical recycling, or depolymerization, offers a route to break down polymers back into their constituent monomers, which can then be purified and used to produce new, virgin-quality polymers in a closed-loop system. semanticscholar.org

Polyesters containing this compound are, in principle, susceptible to the same chemical recycling methods used for other polyesters, such as PET. These methods typically involve solvolysis, where a solvent molecule attacks the ester linkages in the polymer chain.

Key depolymerization methodologies include:

Hydrolysis: Using water (often with an acid or base catalyst) at elevated temperature and pressure to break the polyester down into its constituent diol (this compound and any other diols) and dicarboxylic acid.

Methanolysis: Reacting the polymer with methanol (B129727), typically in the presence of a transesterification catalyst, to yield the diols and the dimethyl ester of the dicarboxylic acid. rsc.orgchemrxiv.org This is a common industrial process for recycling PET.

Glycolysis: Using an excess of a glycol, such as ethylene (B1197577) glycol, to depolymerize the polyester into a mixture of oligomers and monomers. This mixture can sometimes be directly used as a feedstock for new polymer production.

Following depolymerization, the resulting mixture of monomers and oligomers would require separation and purification. The recovery of this compound would enable its reuse in the synthesis of new polymers, thereby contributing to a circular economy for plastic materials. The efficiency of these recycling processes for dioxane-containing polymers would depend on factors such as the specific comonomers used, the catalyst system, and reaction conditions.

Computational Chemistry and Mechanistic Elucidation

Theoretical Investigations of Reaction Pathways

The synthesis of 1,4-Dioxane-2,6-dimethanol typically involves the hydroxymethylation of 1,4-dioxane (B91453). While specific density functional theory (DFT) studies on this particular reaction are not widely documented, the mechanism can be inferred from established principles of electrophilic aromatic substitution and related computational studies on furan (B31954) compounds. dntb.gov.ua The reaction involves an electrophilic attack on the 1,4-dioxane ring.

A plausible reaction pathway, which could be modeled computationally, involves the following steps:

Formation of the Electrophile: In the presence of an acid catalyst, formaldehyde (B43269) is protonated to form a highly reactive hydroxymethyl cation (CH₂OH⁺).

Electrophilic Attack: The 1,4-dioxane ring, acting as a nucleophile, attacks the electrophilic carbon of the hydroxymethyl cation. This step proceeds through a high-energy transition state, often referred to as a Wheland-type intermediate in aromatic systems. dntb.gov.ua Computational modeling can determine the activation energy of this step.

Deprotonation: A base (which could be the solvent or the conjugate base of the acid catalyst) removes a proton from the carbon atom where the substitution occurred, restoring the stability of the dioxane ring and yielding the monosubstituted product, (1,4-dioxan-2-yl)methanol.

Second Substitution: The process is repeated for the second hydroxymethyl group at the 6-position to yield the final this compound product.

DFT calculations would be instrumental in mapping the potential energy surface of this reaction, identifying the structures of transition states and intermediates, and calculating the reaction barriers, thereby providing a quantitative understanding of the reaction kinetics. nih.gov

Catalysts are crucial for the efficient synthesis of substituted dioxanes. mdpi.com Computational modeling of these catalytic cycles can reveal the role of the catalyst in lowering the activation energy and improving selectivity. For instance, in the synthesis of 1,4-dioxane from oxirane over a ZrO₂/TiO₂ catalyst, both Brønsted and Lewis acid sites on the catalyst surface are involved. mdpi.com

A hypothetical catalytic cycle for the synthesis of a substituted dioxane, modeled computationally, would typically involve:

Adsorption of Reactants: The reactant molecules (e.g., 1,4-dioxane and formaldehyde) adsorb onto the active sites of the catalyst surface.

Surface Reaction: The catalyst facilitates the reaction by stabilizing the transition state. For example, a Lewis acid site could coordinate with the oxygen of formaldehyde, increasing its electrophilicity.

Desorption of Products: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next cycle.

Computational methods, particularly those combining quantum mechanics and molecular mechanics (QM/MM), are used to model these complex catalytic systems, providing detailed insights into the electronic and steric effects that govern catalytic activity.

Quantum Chemical Calculations for Structural and Electronic Properties

The structural properties of this compound are dictated by the conformation of its six-membered ring. Extensive computational studies on the parent 1,4-dioxane molecule using ab initio molecular orbital theory and DFT have established that the chair conformation is the most stable isomer. acs.orgresearchgate.net

The introduction of two hydroxymethyl groups at the 2- and 6-positions introduces the possibility of cis and trans diastereomers, each with axial and equatorial conformers.

trans isomer: Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. Based on studies of analogous 1,4-disubstituted cyclohexanes, the diequatorial conformer is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. spcmc.ac.in

cis isomer: Exists as two rapidly interconverting chair conformers, each with one axial and one equatorial hydroxymethyl group (a,e and e,a). spcmc.ac.in

Quantum chemical calculations are used to determine the relative energies of these conformers. The chair form is the global energy minimum, with twist-boat conformations being significantly higher in energy. acs.orgresearchgate.net The energy barrier for the chair-to-twist-boat inversion can also be calculated, providing information about the molecule's flexibility.

Table 1: Calculated Relative Energies of 1,4-Dioxane Conformers (Illustrative Data based on Parent Compound) This table illustrates the typical energy differences found in computational studies of the parent 1,4-dioxane ring. The actual values for this compound would require specific calculations.

| Conformer | Relative Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Chair | 0.00 | HF/6-31G | acs.org |

| Twist-Boat | 5.1 - 7.7 | DFT/B3LYP, MP2 | acs.orgresearchgate.netresearchgate.net |

| Half-Chair (Transition State) | ~10.0 | HF/6-31G | acs.org |

The two hydroxyl groups in this compound enable it to act as both a hydrogen bond donor and acceptor. This capability governs its solubility, aggregation behavior, and interactions with other molecules. Quantum chemical calculations are essential for characterizing these non-covalent interactions.

Theoretical studies on complexes of 1,4-dioxane with water and methanol (B129727) have been performed to understand its behavior in solution. researchgate.netresearchgate.net These studies use methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis to quantify the strength and nature of hydrogen bonds. For this compound, both intramolecular hydrogen bonding (between the hydroxymethyl groups and the ring oxygens) and intermolecular hydrogen bonding (with solvent molecules or other monomer units) are possible.

Computational analyses can provide:

Interaction Energies: Calculating the binding energy of dimers and larger clusters.

Geometric Parameters: Optimizing the geometry of hydrogen-bonded complexes to find bond lengths and angles.

Electronic Properties: Using tools like Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.net

Simulation of Polymerization Processes and Material Characteristics

This compound, as a diol, is a potential monomer for the synthesis of polyesters and polyurethanes. Molecular dynamics (MD) simulations are a powerful tool for investigating the polymerization process and predicting the properties of the resulting materials at a molecular level. researchgate.net

Force Field Development: A classical force field (like OPLS-AA or CHARMM) that accurately describes the intramolecular and intermolecular interactions of the monomer and the growing polymer chain is selected or parameterized. arxiv.org

System Setup: A simulation box is created containing the monomers and any initiators or catalysts.

Reaction Simulation: A reactive force field or a multi-scale modeling approach is used to simulate the chemical reactions that lead to chain growth.

Property Calculation: Once the polymer is formed and the system is equilibrated, various material properties can be calculated from the simulation trajectory. researchgate.net

Table 2: Material Properties Obtainable from Molecular Dynamics Simulations

| Property Category | Specific Properties |

|---|---|

| Structural | Radius of gyration, end-to-end distance, pair correlation functions |

| Thermodynamic | Density, glass transition temperature (Tg), specific heat, enthalpy of mixing |

| Mechanical | Elastic modulus, bulk modulus, stress-strain relationships |

| Dynamical | Diffusion coefficients, viscosity, chain relaxation times |

These simulations can guide the rational design of new polymers with desired characteristics, such as thermal stability, mechanical strength, and biodegradability. arxiv.org

Analytical Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 1,4-Dioxane-2,6-dimethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR: In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule can be mapped. For this compound, distinct signals are expected for the protons of the hydroxymethyl groups (-CH₂OH), the methine protons at the C2 and C6 positions of the dioxane ring, and the methylene (B1212753) protons at the C3 and C5 positions. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (e.g., doublets, triplets) reveal adjacent proton-proton coupling, thus confirming the connectivity.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Due to the symmetry of this compound, three distinct signals are anticipated: one for the carbons of the hydroxymethyl groups, one for the C2 and C6 carbons of the ring, and one for the C3 and C5 carbons. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further elucidate the complex structure and stereochemistry. COSY spectra establish correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbon atoms. These experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and for determining the relative stereochemistry of the substituents on the dioxane ring (i.e., cis vs. trans isomers).

Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -OH | Variable | Singlet (broad) | Position is concentration and solvent dependent. |

| ¹H | -CH₂OH | ~3.5 - 3.8 | Multiplet | Protons on the hydroxymethyl group. |

| ¹H | Ring CH (C2, C6) | ~3.6 - 4.0 | Multiplet | Methine protons on the dioxane ring. |

| ¹H | Ring CH₂ (C3, C5) | ~3.4 - 3.7 | Multiplet | Methylene protons on the dioxane ring. |

| ¹³C | -CH₂OH | ~60 - 65 | - | Carbon of the hydroxymethyl group. |

| ¹³C | Ring CH (C2, C6) | ~70 - 75 | - | Methine carbons of the dioxane ring. |

| ¹³C | Ring CH₂ (C3, C5) | ~65 - 70 | - | Methylene carbons of the dioxane ring. |

Mass Spectrometry: GC/MS and LC-MS for Purity, Quantification, and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an essential tool for the analysis of this compound.

GC/MS: Gas Chromatography-Mass Spectrometry is particularly useful for analyzing volatile and thermally stable compounds. In GC/MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process often causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight (148.16 g/mol ), while the fragmentation pattern helps to elucidate the structure. nih.gov For instance, common fragments might include the loss of a hydroxymethyl group (-CH₂OH) or cleavage of the dioxane ring. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry is suitable for less volatile or thermally sensitive compounds. While this compound can be analyzed by GC, LC-MS offers an alternative, particularly when analyzing complex matrices or potential metabolites that may be less volatile. Using softer ionization techniques like electrospray ionization (ESI), LC-MS can often detect the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, providing clear molecular weight information. This is invaluable for identifying metabolites where the core structure has been modified, for example, by oxidation of the alcohol groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. nih.gov

Key characteristic absorptions include:

A strong, broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding.

C-H stretching vibrations from the alkyl groups (the dioxane ring and hydroxymethyl groups) typically appear in the 2850-3000 cm⁻¹ region.

A prominent C-O stretching vibration for the ether linkages in the dioxane ring is expected around 1100 cm⁻¹. docbrown.info

The C-O stretching of the primary alcohol groups will also produce a strong band, typically in the 1000-1050 cm⁻¹ region.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Alcohol (-OH) |

| 3000-2850 | C-H Stretch | Alkane (CH, CH₂) |

| 1150-1050 | C-O Stretch | Ether (C-O-C) |

| 1050-1000 | C-O Stretch | Primary Alcohol (-CH₂OH) |

X-ray Crystallography for Crystalline Structure and Hydrogen-Bonding Networks

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a high-purity single crystal, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details of the dioxane ring (e.g., chair or boat conformation). Furthermore, it reveals how the molecules pack in the crystal lattice and details the intermolecular interactions, particularly the hydrogen-bonding networks formed between the hydroxyl groups of adjacent molecules.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or environmental matrices prior to its identification and quantification.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a primary technique for the separation and analysis of volatile compounds. The compound is vaporized and transported by a carrier gas through a capillary column. Separation is achieved based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification under specific analytical conditions. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For unequivocal identification, GC is most powerfully used when coupled with a mass spectrometer (GC/MS).

High-Performance Liquid Chromatography (HPLC) for Compound Monitoring

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the presence and concentration of this compound in various matrices. The compound's high polarity and the presence of two primary hydroxyl groups make it well-suited for analysis by HPLC, particularly using specific columns and mobile phases designed for polar analytes. vulcanchem.com

A common approach for separating highly polar compounds like this compound is Hydrophilic Interaction Liquid Chromatography (HILIC). A HILIC column, combined with a suitable solvent gradient system, can effectively retain and separate the compound from other components in a sample mixture. For instance, in the analysis of the related compound 1,4-dioxane (B91453), a HILIC column has been successfully used to determine its concentration during biodegradation studies. researchgate.net This methodology allows for the easy and rapid determination of the compound, even in complex saline mediums. researchgate.net

The selection of the mobile phase is critical. Typically, a mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer is used. By adjusting the gradient, or the ratio of these solvents over time, a robust separation can be achieved. Detection is often performed using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore for standard UV-Vis detection.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | HILIC (e.g., Amide, Diol phase) | Provides retention for highly polar analytes. researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., Ammonium Acetate) | Effective for eluting polar compounds in HILIC mode. |

| Gradient | Start at high organic content, ramp down to high aqueous | Ensures retention on the column followed by controlled elution. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical scale HPLC. |

| Detector | RID or ELSD | Suitable for compounds without strong UV absorbance. |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

This compound serves as a valuable monomer in the synthesis of polymers, such as polyesters, due to its two reactive hydroxymethyl groups. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing these polymers by determining their molecular weight distribution. lcms.cz

GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. lcms.cz The process involves passing a polymer solution through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to varying extents, resulting in a longer path and later elution. ufl.edu

To determine the molecular weight, the GPC system is calibrated using a series of well-characterized polymer standards with known molecular weights. A calibration curve of log(molecular weight) versus elution time is constructed. The molecular weight distribution of an unknown polymer sample can then be determined by comparing its elution profile to this curve. ufl.edu Light scattering detectors can also be used to obtain absolute molecular weight without the need for column calibration. lcms.cz

Table 2: Typical GPC System Configuration for Polymers Derived from this compound

| Component | Specification | Purpose |

|---|---|---|

| Solvent/Mobile Phase | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | To dissolve the polymer and carry it through the system. ufl.edu |

| Columns | Series of columns with different pore sizes (e.g., Styragel) | To separate a wide range of polymer molecular weights. |

| Pump | Isocratic HPLC Pump | To deliver the mobile phase at a constant flow rate. |

| Detector | Refractive Index (RI), Light Scattering (LS) | RI detection is universal; LS provides absolute molecular weight. lcms.cz |

| Calibration Standards | Polystyrene or Polymethyl methacrylate | To create a calibration curve for relative molecular weight determination. |

| Sample Concentration | 1-2 mg/mL, dissolved in mobile phase | Ensures an adequate signal without overloading the column. ufl.edu |

Advanced Sample Preparation and Quantification Strategies

Solid-Phase Extraction (SPE) for Analyte Pre-concentration

Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and pre-concentrate analytes from complex matrices, which is particularly relevant for trace analysis of this compound. For the structurally similar and highly water-soluble compound 1,4-dioxane, SPE is a cornerstone of established analytical protocols like EPA Method 522. ddmsinc.cominterchim.freurofinsus.com This method is designed for analyzing low concentrations of 1,4-dioxane in drinking water. ddmsinc.com

The procedure typically involves passing a large volume of an aqueous sample through a cartridge containing a solid adsorbent material. ddmsinc.com Due to the polar nature of this compound, a sorbent like activated carbon (often derived from coconut charcoal) is highly effective. interchim.frphenomenex.comcdc.gov The analyte partitions from the liquid sample onto the solid sorbent, while other matrix components pass through. Subsequently, a small volume of an appropriate organic solvent, such as dichloromethane (B109758), is used to elute the retained analyte from the cartridge, resulting in a more concentrated and cleaner sample extract ready for chromatographic analysis. interchim.frphenomenex.com This pre-concentration step significantly improves method sensitivity and allows for the detection of the compound at very low levels. nih.gov

Table 3: General SPE Protocol based on EPA Method 522 for Polar Compounds

| Step | Procedure | Details |

|---|---|---|

| 1. Cartridge Conditioning | Flush the SPE cartridge (e.g., 2g coconut charcoal) with elution solvent (DCM), followed by a rinse with methanol (B129727), and finally with reagent water. promochrom.com | Prepares the sorbent for optimal analyte retention. |

| 2. Sample Loading | Pass a large volume of the aqueous sample (e.g., 100-500 mL) through the conditioned cartridge at a controlled flow rate. interchim.fr | The analyte is adsorbed onto the solid phase. |

| 3. Rinsing (Optional) | Wash the cartridge with a weak solvent to remove interfering compounds. | Improves the purity of the final extract. |

| 4. Analyte Elution | Elute the retained this compound with a small volume (e.g., 2-10 mL) of a strong organic solvent like dichloromethane (DCM). interchim.frphenomenex.com | Desorbs the analyte from the sorbent. |

| 5. Post-Elution | The eluate is collected, potentially dried (e.g., with anhydrous sodium sulfate), and the volume is adjusted for analysis. interchim.fr | Prepares the final extract for injection into a GC or HPLC system. |

Derivatization Techniques for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties that are more suitable for a given analytical method. annalsofrscb.roscribd.com For this compound, which contains two primary alcohol (-CH₂OH) functional groups, derivatization can significantly enhance its detectability, particularly in Gas Chromatography (GC).

The primary goals of derivatizing the hydroxyl groups are to:

Increase Volatility: The hydrogen-bonding capacity of the hydroxyl groups makes the compound relatively non-volatile. Converting them to less polar groups, such as silyl (B83357) ethers, increases volatility, which is essential for GC analysis. scribd.com

Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns. scribd.com

Enhance Detector Response: Introducing specific functional groups (e.g., halogenated groups) can dramatically increase the response of selective detectors like an Electron Capture Detector (ECD).

A common derivatization method for compounds with hydroxyl groups is silylation . This reaction replaces the active hydrogen in the -OH group with a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS). chromforum.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting silylated derivative of this compound is more volatile and less polar, leading to better peak shape and sensitivity in GC-MS analysis. chromforum.org

Table 4: Common Derivatization Reactions for Hydroxyl Groups

| Reaction Type | Reagent Example | Derivative Formed | Advantages for Analysis |

|---|---|---|---|

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability; good for GC-MS. scribd.comchromforum.org |

| Acylation | Acetic Anhydride, Trifluoroacetic Anhydride (TFAA) | Ester | Reduces polarity; can introduce fluorinated groups for enhanced ECD detection. scribd.com |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Ether | Introduces a strongly electron-capturing group for high sensitivity with ECD. annalsofrscb.ro |

Application of Internal Standards for Accurate Quantification

For accurate and precise quantification in chromatography, the use of an internal standard (I.S.) is a crucial strategy. libretexts.org An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. scioninstruments.com A known amount of the I.S. is added to every sample, calibration standard, and blank at the beginning of the sample preparation process. scioninstruments.comnih.gov

The purpose of the internal standard is to correct for variations that can occur during sample preparation and analysis. libretexts.org Any loss of analyte during extraction, or fluctuations in injection volume, will affect the internal standard to the same extent. scioninstruments.com Quantification is then based on the ratio of the analyte's response (e.g., peak area) to the internal standard's response, rather than the absolute response of the analyte. scioninstruments.comyoutube.com This ratio is plotted against the concentration ratio to create a calibration curve.

The ideal internal standard for this compound would be its stable isotope-labeled counterpart, such as This compound-d8 . This approach, known as isotope dilution, is considered the gold standard. The deuterated version has nearly identical chemical and physical properties to the non-labeled analyte, meaning it behaves identically during extraction and chromatography, but it is distinguishable by a mass spectrometer due to its higher mass. itrcweb.org For the related compound 1,4-dioxane, the deuterated analog 1,4-dioxane-d8 (B96032) is routinely used as a surrogate or internal standard in EPA methods to ensure high accuracy and precision. interchim.fritrcweb.org

Table 5: Characteristics of an Ideal Internal Standard for this compound

| Characteristic | Importance | Example for this compound |

|---|---|---|

| Chemical Similarity | Behaves identically during sample preparation and analysis. scioninstruments.com | This compound-d8 |

| Not Present in Sample | Must not be an endogenous component of the sample matrix. scioninstruments.comnih.gov | Isotope-labeled standards are not naturally occurring. |

| Resolved Chromatographically | Should be clearly separated from other sample components, though co-elution with the analyte is ideal for MS detection. | Elutes very close to the native compound. |

| Stable | Must not degrade during sample storage or analysis. | Deuterated compounds are generally stable. |

| Distinguishable by Detector | The detector must be able to differentiate the I.S. from the analyte. | Mass Spectrometry can easily distinguish based on mass-to-charge ratio. itrcweb.org |

Environmental Chemistry and Sustainable Applications

Role in Bioremediation Processes

The bioremediation of dioxane compounds, particularly the well-studied analogue 1,4-dioxane (B91453), relies on the metabolic activity of specific microorganisms. These processes are crucial for addressing environmental contamination, as conventional treatment methods are often ineffective due to the high water solubility and low volatility of these compounds nih.gov.

Microbial Degradation Studies of 1,4-Dioxane-2,6-dimethanol and Analogues

Research has identified several bacterial strains capable of degrading the analogue 1,4-dioxane, offering insights into the potential bioremediation of related compounds like this compound. These microorganisms can utilize 1,4-dioxane as their sole source of carbon and energy nih.gov.

The most extensively studied microorganism is Pseudonocardia dioxanivorans CB1190 enviro.wiki. This bacterium metabolizes 1,4-dioxane through an aerobic process initiated by a key enzyme, tetrahydrofuran (B95107) monooxygenase (THFMO) enviro.wikiresearchmap.jp. Other identified degraders include various species of Pseudonocardia, Mycobacterium, and Rhodococcus enviro.wikinih.govdtic.mil. For instance, Rhodococcus ruber ENV425 can cometabolically degrade 1,4-dioxane when grown on propane (B168953) nih.gov.

Microbial consortia have also been shown to be effective. An enriched consortium, designated 112, demonstrated the ability to completely degrade 100 mg/L of 1,4-dioxane within 10 to 12 days nih.gov. This suggests that complex microbial communities may play a significant role in the natural attenuation of dioxane-related compounds in contaminated environments. The enzymes responsible for the initial step in degradation are typically soluble di-iron monooxygenases (SDIMOs), which hydroxylate the carbon atom adjacent to the ether oxygen researchmap.jp.

While direct studies on this compound are limited, the degradation mechanisms observed for 1,4-dioxane provide a foundational model. The presence of hydroxymethyl groups at the 2 and 6 positions may influence the enzymatic attack and subsequent degradation pathway.

Kinetic Analysis of Biodegradation under Varying Environmental Conditions

The kinetics of 1,4-dioxane biodegradation have been evaluated under both metabolic (where 1,4-dioxane is the growth substrate) and cometabolic (where another substrate supports growth and induces the necessary enzymes) conditions enviro.wikinih.gov. These studies are critical for predicting the efficacy of bioremediation strategies.

For metabolic degradation by P. dioxanivorans CB1190, growth is often slow unless concentrations of 1,4-dioxane are high (above 100 mg/L) enviro.wiki. In contrast, cometabolic processes can reduce 1,4-dioxane to very low concentrations enviro.wiki. A kinetic study comparing metabolic and cometabolic degradation determined 16 Monod kinetic coefficients, revealing that propanotrophs could reduce 1,4-dioxane from 1000 to 1 µg/L more rapidly than CB1190 at low initial biomass concentrations nih.gov.

Environmental conditions significantly impact biodegradation rates. Aerobic conditions are essential, as known degradation pathways are oxygen-dependent itrcweb.org. Biodegradation can be inhibited when dissolved oxygen falls below 1.5 mg/L nih.gov. The presence of co-contaminants, particularly chlorinated solvents, can also inhibit 1,4-dioxane degradation. The inhibitory effect follows the order: 1,1-dichloroethene (1,1-DCE) > cis-1,2-diochloroethene (cDCE) > trichloroethene (TCE) > 1,1,1-trichloroethane (B11378) (TCA) researchgate.net. Complete inhibition of 1,4-dioxane biodegradation by P. dioxanivorans CB1190 was observed in the presence of 5 mg/L of 1,1-DCE researchgate.net.

Below is a table summarizing key kinetic coefficients for 1,4-dioxane biodegradation from a comparative study.

| Parameter | P. dioxanivorans CB1190 (Metabolic) | Propanotrophic Culture ENV487 (Cometabolic) | R. ruber ENV425 (Cometabolic) |

| Max. Specific Growth Rate (µmax) | Lower | Higher | Highest |

| Half Saturation Constant (Ks) | Higher | Lower | Lowest |

| Inhibition by Oxygen | < 1.5 mg/L | < 1.5 mg/L | < 1.5 mg/L |

| Preferred Substrate | N/A | Propane | Propane |

| Data sourced from kinetic studies on 1,4-dioxane biodegradation. nih.gov |

Identification of Degradation Metabolites and Pathways

The aerobic biodegradation pathway of 1,4-dioxane has been elucidated through the identification of key metabolites. The process is initiated by monooxygenase enzymes that hydroxylate a carbon atom next to an ether linkage ethz.chdtic.mil.

This initial enzymatic attack leads to the formation of an unstable hemiacetal, 1,4-dioxan-2-ol (B3049868) dtic.mil. This intermediate spontaneously undergoes ring cleavage to form 2-hydroxyethoxyacetic acid (2HEAA) ethz.chdtic.mil. From there, further oxidation can occur. One proposed pathway involves a second monooxygenase attack, leading to the formation of various small organic molecules such as ethylene (B1197577) glycol, glyoxylate, and glycolate, which can then enter central metabolic cycles ethz.chnih.gov.

In some fungi, such as Cordyceps sinensis, 1,4-dioxane is converted to two molecules of ethylene glycol, which is then further metabolized ethz.ch. The general degradation sequence often involves the sequential production of ethylene glycol, glycolaldehyde, glycolic acid, and oxalic acid nih.gov.

The ultimate end products of complete mineralization are carbon dioxide and water researchgate.net. These identified pathways for 1,4-dioxane suggest that analogues like this compound would likely undergo an initial enzymatic hydroxylation at one of the carbons adjacent to the ether oxygen, followed by ring opening and subsequent degradation of the resulting linear ether alcohol.

Key Metabolites in 1,4-Dioxane Degradation

2-Hydroxyethoxyacetic acid (2HEAA)

Ethylene glycol

Glycolic acid

Glyoxylate

Oxalic acid

Principles of Green Chemistry in Synthesis and Application

Green chemistry principles aim to reduce the environmental impact of chemical processes, focusing on the use of renewable resources, minimizing waste, and designing chemicals with a favorable environmental fate rsc.org.

Sustainable Synthesis of Dioxane Derivatives from Renewable Feedstocks

The synthesis of dioxane derivatives and other chemical building blocks is increasingly looking towards renewable feedstocks as an alternative to petrochemicals rsc.orgscispace.com. This approach aligns with the core tenets of green chemistry by utilizing sustainable carbon sources.

Renewable resources like turpentine (B1165885) oil, a byproduct of the pulp industry, are being explored for the synthesis of biobased polyesters rsc.org. Components of turpentine, such as 3-carene, can be transformed through multi-step oxidative processes into lactones, which serve as monomers for polymerization rsc.org. Similarly, fatty acids from plant oils, such as oleic and undecylenic acids, can be converted into a variety of diols and polyols for use in polyurethane production mdpi.com.

While direct synthesis routes for this compound from renewable feedstocks are not prominently documented, the general strategies provide a blueprint. For example, glycerol (B35011), a major byproduct of biodiesel production, is a versatile and renewable building block that can be used to synthesize a range of chemicals scispace.com. The synthesis of dioxane structures could potentially be adapted to use bio-derived diols or epoxides originating from these renewable platform chemicals. The goal is to replace fossil-based starting materials with those derived from biomass, thereby reducing the carbon footprint and reliance on non-renewable resources researchgate.net.

Environmental Fate and Transformation of Dioxane-Containing Materials

The environmental fate of dioxane compounds is largely governed by their chemical and physical properties itrcweb.org. For the analogue 1,4-dioxane, its high water solubility and low organic carbon partitioning coefficient (Koc) mean it does not bind strongly to soil and readily leaches into groundwater itrcweb.orgcdc.gov. This high mobility enhances its potential for migration and contamination of water sources itrcweb.org.

Once in the environment, 1,4-dioxane is moderately persistent clu-in.org. It biodegrades very slowly in most water and soil environments and is considered recalcitrant cdc.gov. The primary destructive process in the subsurface is aerobic biodegradation, as anaerobic degradation has not been reliably observed itrcweb.org. In the atmosphere, it is subject to photooxidation with an estimated half-life of one to three days cdc.gov.

Materials containing dioxane derivatives, upon disposal in landfills, can leach these compounds into the surrounding environment slenvironment.com. The resulting leachate can carry the compounds into groundwater, creating persistent contamination plumes slenvironment.com. The environmental transformation is primarily dependent on the presence of suitable aerobic conditions and specialized microorganisms capable of initiating the degradation process itrcweb.org.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes to Diversely Substituted 1,4-Dioxane-2,6-dimethanol Derivatives

Current research is focused on moving beyond the traditional synthesis of this compound to create a wider array of derivatives with tailored functionalities. Established methods primarily involve the hydroxymethylation of 1,4-dioxane (B91453) using formaldehyde (B43269) under basic conditions. However, the demand for structurally diverse derivatives for specialized applications necessitates the development of more sophisticated synthetic strategies.

One promising area is the use of stereospecific approaches to prepare specific enantiomers. For instance, the synthesis of (R)-2-hydroxymethyl-dioxane and (S)-2-hydroxymethyl-dioxane intermediates through asymmetric synthesis has been reported in the context of antiviral agent research. vulcanchem.com These chiral building blocks could be further functionalized to produce enantiomerically pure this compound derivatives, which is crucial for applications in pharmaceuticals and specialty polymers.

Another key direction is the development of methods to introduce a variety of substituents onto the dioxane ring. This would allow for fine-tuning the physical and chemical properties of the resulting molecules. Williamson ether synthesis, a classic method for forming ethers, is being adapted for the synthesis of functionalized 1,4-dioxanes, including those with carbonyl functionalities, which have not been previously reported via this route. rsc.org

| Synthetic Strategy | Description | Potential Outcome |

| Asymmetric Synthesis | Utilizes chiral catalysts or starting materials to produce specific stereoisomers. | Enantiomerically pure derivatives for pharmaceutical and optical applications. vulcanchem.com |

| Functional Group Interconversion | Modifies the existing hydroxymethyl groups into other functionalities (e.g., amines, halides, esters). | A diverse library of derivatives with varied reactivity and properties. |

| Modified Williamson Ether Synthesis | Adapts the classic ether synthesis to create complex, substituted dioxane rings from acyclic precursors. | Novel 2,3-disubstituted 1,4-dioxanes bearing carbonyl groups. rsc.org |

| Direct C-H Functionalization | Activates and substitutes C-H bonds directly on the dioxane ring. | More efficient and atom-economical routes to substituted derivatives. |

Design of Advanced Bio-based Materials with Enhanced Performance Characteristics

There is a significant global effort to replace fossil fuel-derived materials with sustainable alternatives derived from renewable biomass. chemrxiv.orgarkema.com this compound, which can be derived from bio-based sources, is a promising building block for a new generation of bio-based polymers. chemrxiv.org Its two primary alcohol groups make it an ideal monomer for polymerization reactions, particularly for producing polyesters and polyamides.

Research in this area focuses on creating polymers with enhanced performance characteristics, such as improved thermal stability, mechanical strength, and biodegradability. By incorporating the rigid dioxane ring into the polymer backbone, it is possible to modify the properties of the resulting material. For example, polyesters derived from this compound could exhibit higher glass transition temperatures compared to their linear aliphatic counterparts.

Arkema, a specialty chemicals company, has been a leader in developing high-performance biosourced polyamides derived from castor oil, demonstrating the market potential for such materials in demanding applications like automotive parts and electronics. arkema.com The development of materials from this compound follows this trend, aiming to create high-value, sustainable polymers.

| Bio-based Material | Potential Monomers | Targeted Performance Enhancements | Example Applications |